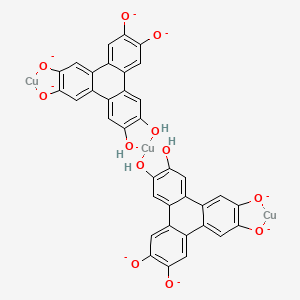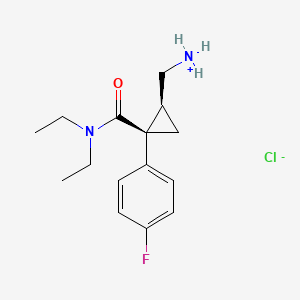
(Z)-2-(Aminomethyl)-N,N-diethyl-1-(p-fluorophenyl)cyclopropanecarboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(Aminomethyl)-N,N-diethyl-1-(p-fluorophenyl)cyclopropanecarboxamide hydrochloride is a synthetic compound with a unique cyclopropane structure It is characterized by the presence of an aminomethyl group, a p-fluorophenyl group, and a diethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Aminomethyl)-N,N-diethyl-1-(p-fluorophenyl)cyclopropanecarboxamide hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Attachment of the p-Fluorophenyl Group: This step involves the coupling of a p-fluorophenyl group to the cyclopropane ring, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aminomethyl group, where various nucleophiles can replace the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2-(Aminomethyl)-N,N-diethyl-1-(p-fluorophenyl)cyclopropanecarboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study the interactions of cyclopropane-containing molecules with biological targets. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of (Z)-2-(Aminomethyl)-N,N-diethyl-1-(p-fluorophenyl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the p-fluorophenyl group can participate in π-π interactions. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorophenyl)piperazine hydrochloride: This compound shares the p-fluorophenyl group but has a piperazine ring instead of a cyclopropane ring.
1-(4-Fluorophenyl)biguanide hydrochloride: This compound also contains the p-fluorophenyl group but has a biguanide structure.
Uniqueness
(Z)-2-(Aminomethyl)-N,N-diethyl-1-(p-fluorophenyl)cyclopropanecarboxamide hydrochloride is unique due to its cyclopropane ring, which imparts rigidity and distinct reactivity compared to other similar compounds. This structural feature can lead to different biological activities and chemical properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
105335-54-4 |
|---|---|
Fórmula molecular |
C15H22ClFN2O |
Peso molecular |
300.80 g/mol |
Nombre IUPAC |
[(1S,2R)-2-(diethylcarbamoyl)-2-(4-fluorophenyl)cyclopropyl]methylazanium;chloride |
InChI |
InChI=1S/C15H21FN2O.ClH/c1-3-18(4-2)14(19)15(9-12(15)10-17)11-5-7-13(16)8-6-11;/h5-8,12H,3-4,9-10,17H2,1-2H3;1H/t12-,15+;/m1./s1 |
Clave InChI |
LNJPACRITRAPDO-YLCXCWDSSA-N |
SMILES isomérico |
CCN(CC)C(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC=C(C=C2)F.[Cl-] |
SMILES canónico |
CCN(CC)C(=O)C1(CC1C[NH3+])C2=CC=C(C=C2)F.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride](/img/structure/B13737539.png)
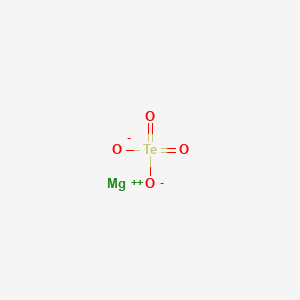
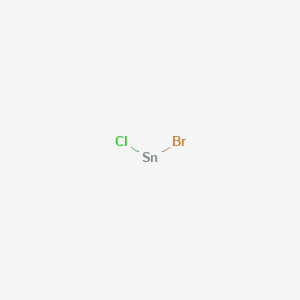
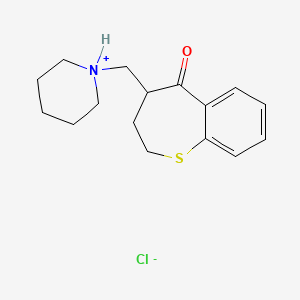
![(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane](/img/structure/B13737552.png)

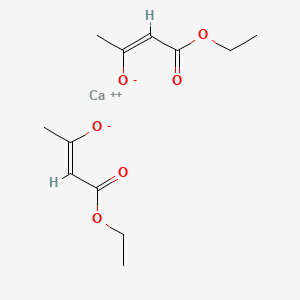
![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)
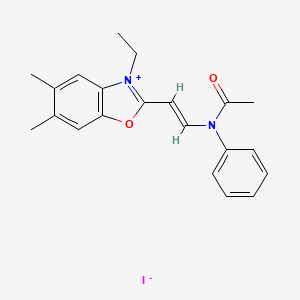
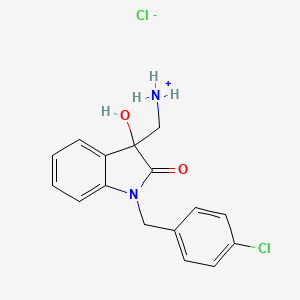
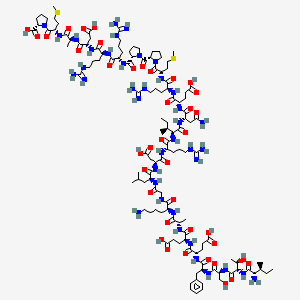
![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)
